molecular formula C14H13NO B1359856 N-(4-Methoxybenzylidene)aniline CAS No. 836-41-9

N-(4-Methoxybenzylidene)aniline

Cat. No. B1359856
CAS RN: 836-41-9
M. Wt: 211.26 g/mol
InChI Key: MSWPGMRTURVKRJ-UHFFFAOYSA-N
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Description

“N-(4-Methoxybenzylidene)aniline” is a nematic liquid crystal molecule . It has the molecular formula C14H13NO and a molecular weight of 211.2591 . It is majorly used in the development of liquid crystal cells .


Molecular Structure Analysis

The molecular structure of “N-(4-Methoxybenzylidene)aniline” can be viewed using Java or Javascript . More details about its molecular structure can be found in the NIST Chemistry WebBook .


Chemical Reactions Analysis

“N-(4-Methoxybenzylidene)aniline” neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

“N-(4-Methoxybenzylidene)aniline” has a density of 1.0±0.1 g/cm3 , a boiling point of 339.0±25.0 °C at 760 mmHg , and a melting point of 63-67 °C . It is almost transparent in methanol .

Scientific Research Applications

Liquid Crystal Research

N-(4-Methoxybenzylidene)aniline: is utilized in the study of liquid crystals, particularly nematic liquid crystals . These materials exhibit a phase of matter with properties between those of conventional liquid and those of solid crystal. For instance, N-(4-Methoxybenzylidene)aniline can be used to prepare nematic liquid crystal molecules like MBBA, which are pivotal in the development of liquid crystal displays (LCDs).

Organic Synthesis

This compound serves as a precursor in organic synthesis, where it’s involved in various chemical reactions to produce new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .

Corrosion Inhibition

N-(4-Methoxybenzylidene)aniline: derivatives have been studied as corrosion inhibitors for metals such as zinc in acidic environments . The effectiveness of these inhibitors is often analyzed using quantum chemical parameters derived from density functional theory (DFT).

Mechanism of Action

The inhibition effects of “N-(4-Methoxybenzylidene)aniline” may be explained in terms of electronic properties . The inhibitor molecules are first adsorbed on the iron surface and block the reaction sites available for corrosive attack .

Safety and Hazards

“N-(4-Methoxybenzylidene)aniline” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is irritating to eyes, respiratory system, and skin .

Future Directions

“N-(4-Methoxybenzylidene)aniline” is a nematic liquid crystal molecule that can be used in the development of liquid crystal cells . Future research may focus on its applications in liquid crystal technology .

properties

IUPAC Name

1-(4-methoxyphenyl)-N-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWPGMRTURVKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303305
Record name N-(4-Methoxybenzylidene)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzylidene)aniline

CAS RN

836-41-9
Record name N-(4-Methoxybenzylidene)aniline
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Record name N-(4-Methoxybenzylidene)aniline
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Record name 836-41-9
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Record name N-(4-Methoxybenzylidene)aniline
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Record name N-(4-methoxybenzylidene)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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